N-Isopropyl-2-phenylquinazolin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
71028-42-7 |
|---|---|
Molecular Formula |
C17H17N3 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-phenyl-N-propan-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C17H17N3/c1-12(2)18-17-14-10-6-7-11-15(14)19-16(20-17)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,18,19,20) |
InChI Key |
AJPDOANEIRXSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for N Isopropyl 2 Phenylquinazolin 4 Amine and Its Analogs
Established Synthetic Routes to 4-Aminoquinazoline Derivatives
The synthesis of 4-aminoquinazoline derivatives, the parent structure of N-Isopropyl-2-phenylquinazolin-4-amine, can be achieved through several established methodologies. These routes often involve the construction of the quinazoline (B50416) ring system followed by the introduction of the amino group at the C4 position.
Cyclization Reactions in Quinazoline Synthesis
Cyclization reactions are a cornerstone in the synthesis of the quinazoline core. A common approach involves the reaction of anthranilic acid derivatives with a suitable nitrogen source. For instance, 2-phenylquinazolin-4(3H)-one can be synthesized from anthranilic acid and benzamide. This quinazolinone is a key intermediate that can be further modified to yield 4-aminoquinazolines.
Another versatile cyclization strategy is the Niementowski quinazoline synthesis, which involves the thermal condensation of anthranilic acids with amides to form 3H-quinazolin-4-ones. nih.gov While effective, this method often requires high temperatures and long reaction times. nih.gov More contemporary methods utilize microwave irradiation to accelerate the reaction. nih.gov
A one-pot synthesis of 2,4-disubstituted quinazolines has been developed starting from readily available anilides. acs.org This method involves a photochemically induced Fries rearrangement of anilides to produce ortho-aminoacylbenzene derivatives, which are then acylated. The resulting acylamides undergo rapid cyclization in the presence of ammonium (B1175870) formate (B1220265) under microwave irradiation to yield the desired quinazolines. acs.org This procedure is compatible with various functional groups. acs.org
Reductive cyclization is another powerful technique. For example, N4-substituted 2,4-diaminoquinazolines can be synthesized through a tandem condensation of a cyanoimidate with an amine, followed by reductive cyclization using an iron-hydrochloric acid system. organic-chemistry.org This method offers a practical and economical alternative to traditional routes that often provide modest yields or require harsh conditions. organic-chemistry.org
Nucleophilic Substitution Approaches for 4-Aminoquinazolines
Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing the amino group at the C4 position of the quinazoline ring. This typically involves the reaction of a 4-haloquinazoline, most commonly 4-chloro-2-phenylquinazoline (B1330423), with an appropriate amine. The chlorine atom at the C4 position is highly susceptible to nucleophilic attack. nih.gov
The synthesis of N,2-diphenylquinazolin-4-amine derivatives has been achieved through the nucleophilic substitution reaction of substituted anilines with 4-chloro-2-phenylquinazoline in acetic acid. lums.ac.ir Similarly, a range of N-arylheterocyclic substituted-4-aminoquinazolines can be prepared from 4-chloroquinazoline (B184009) and various aryl heterocyclic amines. mdpi.com
The regioselectivity of the SNAr reaction on 2,4-dichloroquinazolines is a critical aspect. Theoretical and experimental studies have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) is more susceptible to nucleophilic attack than the C2 position. nih.gov This inherent reactivity allows for the selective synthesis of 2-chloro-4-aminoquinazolines, which can be valuable intermediates for further functionalization. nih.gov
Metal-Catalyzed Approaches in Quinazoline Synthesis
Transition metal-catalyzed reactions have become indispensable tools for the synthesis of quinazolines, offering high efficiency and broad substrate scope. Various metals, including palladium, copper, and iron, have been employed to facilitate the construction of the quinazoline scaffold.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for the synthesis of N-arylbenzo[h]quinazoline-2-amines. nih.gov This involves the coupling of a 2-aminobenzo[h]quinazoline with an aryl bromide in the presence of a palladium catalyst and a suitable ligand. nih.gov
Copper-catalyzed reactions have also been extensively used. For instance, the synthesis of 2,4-disubstituted quinazolines can be achieved via a copper-catalyzed Suzuki coupling of a chloropyridimide intermediate with various boronic acids. acs.org More recently, a copper-catalyzed synthesis of N-alkyl substituted benzimidazoquinazolinones has been reported. acs.org
Iron-catalyzed cyclization has emerged as a greener and more cost-effective alternative. A rapid and efficient iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines can be achieved under microwave irradiation in water. rsc.org
Microwave-Assisted Synthetic Procedures
Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of quinazolines. This technology often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.comrsc.orgnih.govnih.gov
A notable example is the microwave-assisted synthesis of 2,4-disubstituted quinazolines from ortho-aminoacylbenzene derivatives and ammonium formate. acs.org This solvent-free reaction proceeds rapidly under microwave heating, providing good yields of the desired products. acs.org
Microwave irradiation has also been successfully applied to nucleophilic substitution reactions. The synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and aryl heterocyclic amines is significantly faster under microwave conditions, with reaction times reduced from hours to minutes. mdpi.comnih.gov Furthermore, microwave-assisted iron-catalyzed cyclizations in aqueous media represent a green and efficient approach to quinazolinone derivatives. rsc.org
Targeted Synthesis of the this compound Core Structure
The targeted synthesis of this compound can be envisioned through the application of the established synthetic methodologies described above. A plausible and efficient route would involve a two-step sequence starting from 2-phenylquinazolin-4(3H)-one.
Step 1: Chlorination of 2-phenylquinazolin-4(3H)-one
The first step would be the conversion of the 2-phenylquinazolin-4(3H)-one to the corresponding 4-chloro-2-phenylquinazoline. This is a standard transformation in quinazoline chemistry and can be achieved using various chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Step 2: Nucleophilic Substitution with Isopropylamine
The resulting 4-chloro-2-phenylquinazoline would then be subjected to a nucleophilic aromatic substitution reaction with isopropylamine. This reaction would introduce the isopropylamino group at the C4 position, yielding the target compound, this compound. The reaction conditions would typically involve a suitable solvent, such as an alcohol or an aprotic polar solvent like DMF, and may be carried out at elevated temperatures or under microwave irradiation to facilitate the reaction.
This proposed synthetic pathway is supported by numerous literature precedents for the synthesis of analogous 2,4-disubstituted quinazolines. lums.ac.irsemanticscholar.orgnih.gov
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of this compound are driven by the search for compounds with improved biological activities. Modifications are typically made at the 2-phenyl ring and the N-isopropyl group, as well as on the quinazoline core itself.
The synthesis of these analogs generally follows the same principles outlined for the parent compound. A common strategy involves the synthesis of a series of 2-substituted-quinazolin-4(3H)-ones, which are then chlorinated and reacted with a variety of amines to generate a library of 2,4-disubstituted quinazolines. semanticscholar.org
For example, a series of 2,4-disubstituted quinazoline derivatives were synthesized by first preparing 2-(pyridin-3-yl)quinazolin-4(3H)-one and 2-(pyrazin-2-yl)quinazolin-4(3H)-one. semanticscholar.org These intermediates were then reacted with appropriate amines to yield the final products. semanticscholar.org In another study, a series of 2,4-disubstituted quinazolines were designed with a long side chain at the C4 position and an alkylaminoanilino side chain at the 2-position of the substituted aromatic group. nih.gov
The table below summarizes some of the synthetic approaches for creating analogs of this compound.
| Starting Material(s) | Reagents and Conditions | Product (Analog/Derivative) |
| Anilides | 1. hv, MeCN; 2. Acyl chloride, Et₃N, CH₂Cl₂; 3. HCOONH₄, microwave | 2,4-Dialkyl or aryl quinazolines acs.org |
| 2-(Pyridin-3-yl)quinazolin-4(3H)-one | Appropriate amines | 2,4-Disubstituted quinazolines semanticscholar.org |
| 2,4-Dichloroquinazoline | (4-(Pyridin-3-yl)phenyl)methanamine, then Suzuki coupling with boronic acids | 2-Aryl/heteroaryl-4-((4-(pyridin-3-yl)phenyl)methylamino)quinazolines acs.org |
| 4-Chloro-2-phenylquinazoline | Substituted anilines, acetic acid | N,2-Diphenylquinazolin-4-amine derivatives lums.ac.ir |
| 2-Halobenzoic acids, amidines | Iron catalyst, microwave, water | 2-Substituted quinazolinones rsc.org |
Table 1: Synthetic Approaches to this compound Analogs
Strategies for Structural Modification at N-1, C-2, and C-4 Positions
The functionalization of the quinazoline ring at the N-1, C-2, and C-4 positions is crucial for developing new derivatives with specific pharmacological profiles. Various synthetic strategies have been developed to achieve regioselective modifications at these sites.
Modification at the N-1 Position: Alkylation of the quinazoline nitrogen, particularly at the N-1 or N-3 position depending on the tautomeric form, is a common strategy. For instance, in quinazolinone structures, which exist in lactam-lactim tautomerism, O-alkylation can occur in polar solvents, leading to 4-alkoxyquinazolines, while N-alkylation is also possible. nih.gov The alkylation of quinazoline can yield 3-alkyl quinazolinium salts, which are reactive intermediates. scispace.com
Modification at the C-2 Position: The C-2 position of the quinazoline core can be modified through several methods. Cyclization reactions of substituted anilines or N-arylamidines are frequently used to introduce substituents at C-2. beilstein-journals.orgresearchgate.net For pre-formed quinazoline rings, achieving selective modification at C-2 can be challenging compared to the more reactive C-4 position and may require more forcing conditions or the use of transition-metal catalysts. nih.gov
A common precursor for C-2 modification is a 2-chloroquinazoline, where the C-4 position is blocked. beilstein-journals.orgnih.gov Recent advancements include the use of a "sulfonyl group dance" in 2-chloro-4-sulfonylquinazolines. In this reaction, an azide (B81097) nucleophile first displaces the sulfonyl group at C-4, and then the azide–tetrazole equilibrium directs the displaced sulfinate to substitute the chloride at the C-2 position. beilstein-journals.orgnih.gov Suzuki coupling reactions are also employed to introduce aryl or other groups at the C-2 position, often starting from a 2-chloro or 2-bromoquinazoline (B1527885) intermediate. acs.org
Modification at the C-4 Position: The C-4 position of the quinazoline ring is highly reactive towards nucleophilic substitution. scispace.comnih.gov This reactivity is widely exploited for introducing a variety of substituents. A standard method involves the synthesis of a 4-chloroquinazoline intermediate, which readily reacts with amines, thiols, or other nucleophiles. acs.orglums.ac.ir For example, the synthesis of N,2-diphenylquinazolin-4-amine derivatives proceeds via the nucleophilic attack of an aniline (B41778) derivative on 4-chloro-2-phenylquinazoline. lums.ac.ir
Another approach involves the direct conversion of quinazolin-4(3H)-ones to 4-aminoquinazolines using hexamethyldisilazane (B44280) (HMDS) to mediate the reaction with primary amines, avoiding the need for chlorinating agents. researchgate.net Additionally, 4-tosyloxyquinazolines serve as effective substrates for palladium-catalyzed coupling reactions, allowing for the introduction of various groups at the C-4 position. chim.it The introduction of a cyano (CN) group at this position has also been explored, starting from the corresponding 4-chloroquinazoline. mdpi.com
Table 1: Synthetic Strategies for Quinazoline Core Modification
| Position | Synthetic Strategy | Key Intermediate/Reagent | Description |
|---|---|---|---|
| N-1/N-3 | Alkylation | Alkyl halides | Direct alkylation of the ring nitrogen, can form quinazolinium salts. scispace.com |
| C-2 | Cyclization | Substituted anilines, N-arylamidines | Constructs the quinazoline ring with a pre-installed C-2 substituent. beilstein-journals.orgresearchgate.net |
| C-2 | Sulfonyl Group Rearrangement | 2-Chloro-4-sulfonylquinazolines, Azide | An azide-mediated rearrangement that selectively introduces a sulfonyl group at C-2. beilstein-journals.orgnih.gov |
| C-2 | Suzuki Coupling | 2-Chloroquinazolines, Boronic acids | Palladium-catalyzed cross-coupling to form C-C bonds. acs.org |
| C-4 | Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinazolines, Amines/Thiols | Highly efficient substitution of the C-4 chloro group with various nucleophiles. lums.ac.ir |
| C-4 | HMDS-mediated Amination | Quinazolin-4(3H)-ones, Primary amines | One-pot synthesis of 4-aminoquinazolines from quinazolinones. researchgate.net |
| C-4 | Palladium-catalyzed Coupling | 4-Tosyloxyquinazolines | Coupling reactions with various partners, such as indoles. chim.it |
Introduction of Diverse Substituents for Pharmacological Profiling
The introduction of a wide range of substituents onto the quinazoline scaffold is a cornerstone of medicinal chemistry efforts to discover and optimize drug candidates. nih.gov The goal is to systematically alter the molecule's properties to enhance potency, selectivity, and pharmacokinetic characteristics. nih.gov Quinazoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. wisdomlib.orgijcrt.orgmdpi.com
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinazoline ring are critical for biological activity. nih.gov For instance, substitutions at positions C-2, N-3, and C-4 are frequently explored. nih.gov The presence of a substituted aromatic ring at the N-3 position and various groups like methyl, amine, or thiol at the C-2 position have been shown to be important for antimicrobial activity. nih.gov
In the context of developing anti-inflammatory agents, various substituents have been added to the quinazolinone core. nih.gov The introduction of an indole (B1671886) moiety or a p-substituted phenyl group has been shown to modulate activity against targets like COX-2. nih.gov Similarly, for anticancer applications, the introduction of piperazine (B1678402) moieties at C-4 has yielded compounds with significant antitumor activity. mdpi.com The synthesis of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amines is an example of placing specific pharmacophoric groups at C-2 and C-4 to target COX-II selectively. nih.gov
Molecular hybridization is another advanced strategy where the quinazoline scaffold is combined with other known pharmacophores to create hybrid molecules. nih.gov This approach aims to synergize the biological activities of the individual components or to interact with multiple biological targets. nih.gov An example is the creation of quinazoline-artemisinin hybrids to develop new antimalarial agents. nih.govresearchgate.net By systematically introducing diverse functional groups—from simple alkyl and aryl groups to complex heterocyclic systems—researchers can build a comprehensive pharmacological profile and identify lead compounds for further development. nih.govnih.gov
Table 2: Examples of Substituents on the Quinazoline Core for Pharmacological Activity
| Position(s) of Substitution | Substituent/Moiety | Targeted Pharmacological Activity | Reference |
|---|---|---|---|
| C-2, N-3 | Methyl, Thiol, Substituted aromatic ring | Antimicrobial | nih.gov |
| C-4 | Piperazine moiety | Antitumor | mdpi.com |
| C-2, C-4 | Morpholine, Substituted anilines | Anti-inflammatory (COX-II inhibition) | nih.gov |
| C-4 | Benzylamine | Antibacterial | rsc.org |
| N-3 | Indole moiety, p-Substituted phenyl | Anti-inflammatory (COX-2 modulation) | nih.gov |
| Hybrid Molecule | Artemisinin | Antimalarial | nih.govresearchgate.net |
Molecular Mechanisms and Target Identification of N Isopropyl 2 Phenylquinazolin 4 Amine
Elucidation of Specific Protein Targets and Signaling Pathways
The quinazoline (B50416) nucleus is a recognized pharmacophore in the development of anti-inflammatory agents, with some derivatives demonstrating selective inhibition of Cyclooxygenase-2 (COX-2). nih.gov COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. rajpub.com While research has not focused specifically on N-Isopropyl-2-phenylquinazolin-4-amine, studies on closely related analogs highlight the potential of this scaffold for COX-2 inhibition.
For instance, a series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and evaluated for their anti-inflammatory activity and COX-2 selectivity. nih.gov One of the compounds in this series, designated 5d, was identified as a particularly potent agent with significant anti-inflammatory and analgesic effects, which were attributed to substantial COX-2 selectivity. nih.gov Another related compound, Proquazone (B1679723), which is chemically identified as 1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one, is a known non-steroidal anti-inflammatory drug (NSAID) that functions through the inhibition of COX-2. rajpub.com These findings suggest that the quinazoline framework, with substitutions such as an isopropyl group, is a viable candidate for the design of selective COX-2 inhibitors. nih.govrajpub.com
Table 1: COX-2 Inhibition by Related Quinazoline Derivatives
| Compound Class/Name | Key Findings | Reference |
|---|---|---|
| 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives | Compound 5d showed potent anti-inflammatory and analgesic activity with significant COX-2 selectivity. | nih.gov |
| Proquazone (1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one) | A known NSAID with excellent anti-inflammatory effects resulting from COX-2 inhibition. | rajpub.com |
Based on available research, there is currently no direct scientific literature linking this compound specifically to the inhibition of Topoisomerase I. While some studies have explored the cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives, they did not report on Topoisomerase I inhibitory activity. researchgate.net
Current scientific literature based on the performed searches does not establish a direct connection between this compound and the modulation of the AKT kinase pathway.
The Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex is a critical regulator of DNA damage response pathways and is considered a promising target for anticancer therapies. While potent inhibitors of this complex, such as the clinical candidate ML323, are based on a pyrimidine (B1678525) scaffold, the initial discovery process originated from a quinazoline-based compound. A high-throughput screening campaign identified N-(thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine as a hit compound that inhibited the USP1/UAF1 complex. Subsequent medicinal chemistry efforts to optimize this hit led to a scaffold hop from the quinazoline core to a 2-phenylpyrimidin-4-amine (B1280114) core, which ultimately yielded highly potent and selective inhibitors like ML323. This developmental history underscores the relevance of the 2-phenylquinazolin-4-amine (B85525) scaffold as a starting point for targeting the USP1/UAF1 deubiquitinase complex.
There is no direct evidence in the current scientific literature from the conducted searches to suggest that this compound targets Dihydrofolate Reductase (DHFR) in bacterial pathogens.
The Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in gene transcription and has emerged as a significant therapeutic target for diseases such as cancer and cardiac fibrosis. nih.gov Research has successfully identified 4-phenylquinazoline (B11897094) derivatives as potent BRD4 inhibitors. nih.gov
Through a high-throughput virtual screening of over two million compounds, a hit bearing the 4-phenylquinazoline skeleton was discovered. nih.gov This led to the design and synthesis of 47 novel derivatives that were evaluated for their ability to inhibit BRD4. The research identified a representative compound, C-34 , which demonstrated potent BRD4 inhibitory activity. nih.gov Further studies confirmed that C-34 targets BRD4 at both the molecular and cellular levels. Mechanistically, treatment with C-34 was shown to decrease the expression of the downstream BRD4 target, c-MYC, and to depress the TGF-β1/Smad2/3 signaling pathway, which is heavily implicated in fibrosis. nih.gov These findings highlight that the 4-phenylquinazoline scaffold is a promising foundation for developing novel and effective BRD4 inhibitors. nih.gov
Table 2: Research Findings on a 4-Phenylquinazoline Derivative as a BRD4 Inhibitor
| Compound | Target | Key Findings | Downstream Effects | Reference |
|---|---|---|---|---|
| C-34 | BRD4 | Potent inhibitory activity against BRD4. Effectively alleviates fibroblast activation and cardiac fibrosis in vivo. | Decreased expression of c-MYC. Depressed TGF-β1/Smad2/3 signaling pathway. | nih.gov |
Cytochrome P450 1B1 (CYP1B1) Inhibition
The 2-phenylquinazolin-4-amine scaffold is a key structural feature in a class of compounds investigated as inhibitors of Cytochrome P450 1B1 (CYP1B1). CYP1B1 is an enzyme that is overexpressed in a variety of human tumors and is known to contribute to the metabolic inactivation of several chemotherapeutic agents, leading to drug resistance. nih.gov Selective inhibition of CYP1B1 is therefore a promising strategy to overcome this resistance.
In a study focused on developing potent and selective CYP1B1 inhibitors, a series of 2-phenylquinazolin-4-amine derivatives were synthesized and evaluated. nih.gov These studies revealed that the 2-phenylquinazolin-4-amine core is a valid pharmacophore for CYP1B1 inhibition. Molecular docking studies have suggested that the introduction of an amine group and the expansion of the π-system through aromatization can enhance the binding affinity of these compounds to the active site of CYP1B1. nih.gov
One of the key findings from this research was the identification of compound 14b (not this compound, but a related derivative) which demonstrated exceptional inhibitory efficacy and selectivity for CYP1B1. nih.gov The inhibitory activity of these compounds is a critical factor in their potential to reverse paclitaxel (B517696) resistance in cancer cell lines such as A549. nih.gov The general structure-activity relationship for this class of compounds indicates that modifications at the 4-position of the quinazoline ring, such as the introduction of an amine, are crucial for their inhibitory potential against CYP1B1. nih.gov
Table 1: Inhibitory Activity of Selected 2-Phenylquinazolin-4-amine Derivatives against CYP1B1
| Compound | Description | Inhibitory Efficacy against CYP1B1 | Selectivity |
|---|---|---|---|
| 14b | A 2-phenylquinazolin-4-amine derivative | Exceptional | High |
| 14a | A 2-phenylquinazolin-4-amine derivative | Significant | Not specified |
| 14e | A 2-phenylquinazolin-4-amine derivative | Significant | Not specified |
| 5l | A 2-phenylquinazolin-4-amine derivative | Investigated for metabolic pathway | Not specified |
Note: This table is based on findings from a study on 2-phenylquinazolin-4-amine derivatives, not specifically this compound. The specific IC50 values were not provided in the abstract. nih.gov
Viral RNA-dependent RNA Polymerase (RdRp) Interactions
There is currently no publicly available research specifically investigating the interaction of this compound with viral RNA-dependent RNA Polymerase (RdRp). The quinazoline scaffold has been explored in the context of antiviral research, with some derivatives showing activity against various viruses. nih.gov However, these studies have not specifically implicated this compound or its direct interaction with RdRp.
RdRp is a crucial enzyme for the replication of many RNA viruses, making it a key target for antiviral drug development. nih.gov Research into inhibitors of RdRp is extensive, but to date, has not included specific studies on this compound.
Molecular Interactions and Ligand-Binding Site Analysis
Specific molecular interaction and ligand-binding site analysis for this compound are not extensively detailed in the current scientific literature. However, molecular docking studies on related 2-phenylquinazolin-4-amine derivatives targeting other proteins can provide some insight into the potential binding modes of this class of compounds.
For instance, in studies where 2-phenylquinazolin-4-amine derivatives were evaluated as inhibitors of other enzymes, such as bacterial DNA gyrase, molecular docking was used to predict binding interactions. lums.ac.ir In these cases, the quinazoline ring system often forms the core of the molecule that anchors it within the binding pocket, while substituents at the 2- and 4-positions dictate specificity and additional interactions. For a series of N,2-diphenylquinazolin-4-amine derivatives, docking studies revealed binding energies ranging from -3.05 to -6.13 kcal/mol with DNA gyrase. lums.ac.ir
It is important to note that these studies were not conducted on this compound, and the target was not a mammalian protein. Therefore, these findings are only indicative of the general potential for this class of compounds to engage in specific molecular interactions.
Downstream Cellular and Molecular Effects of Target Modulation
Given the lack of specific target identification for this compound, there is no direct evidence of its downstream cellular and molecular effects. However, by examining the effects of modulating the one identified target for the broader 2-phenylquinazolin-4-amine class, CYP1B1, we can infer potential downstream consequences.
Inhibition of CYP1B1 by 2-phenylquinazolin-4-amine derivatives has been shown to have significant downstream effects in cancer cells. Specifically, the inhibition of this enzyme can lead to a reduction in the metabolic inactivation of chemotherapeutic drugs like paclitaxel. nih.gov This, in turn, can restore the sensitivity of resistant cancer cells to the drug.
Furthermore, studies on certain 2-phenylquinazolin-4-amine inhibitors of CYP1B1 have demonstrated an ability to inhibit the migration and invasion of A549 lung cancer cells. nih.gov This suggests that beyond sensitizing cells to chemotherapy, these compounds may also impact key cellular processes involved in metastasis. These effects are a direct consequence of modulating the activity of CYP1B1.
Table 2: Investigated Downstream Effects of CYP1B1 Inhibition by 2-Phenylquinazolin-4-amine Derivatives
| Effect | Cell Line | Consequence |
|---|---|---|
| Reduced resistance to paclitaxel | A549 | Increased efficacy of chemotherapy |
| Inhibition of cell migration | A549 | Potential anti-metastatic effect |
| Inhibition of cell invasion | A549 | Potential anti-metastatic effect |
Note: This table is based on findings from a study on 2-phenylquinazolin-4-amine derivatives, not specifically this compound. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Isopropyl 2 Phenylquinazolin 4 Amine Analogs
Impact of N-Substitution (e.g., Isopropyl, Phenyl) on Biological Activity
The nature of the substituent at the N-4 position of the 2-phenylquinazolin-4-amine (B85525) scaffold plays a pivotal role in modulating biological activity. Research has shown that both aliphatic and aromatic substitutions can be favorable, with the optimal choice being dependent on the specific biological target.
For instance, in a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, the N4-benzylamine group was found to be a key determinant of antibacterial activity. rsc.org The exploration of various substituents on the N4-benzylamine moiety demonstrated that these modifications significantly influence the minimum inhibitory concentrations (MICs) against different bacterial strains. rsc.org
In another study, the replacement of the N-isopropyl group with other moieties such as cyclopropyl (B3062369) and cyclobutyl groups in N-benzyl-2-phenylpyrimidin-4-amine derivatives resulted in potent inhibition of the USP1/UAF1 deubiquitinase complex. acs.org However, these modifications did not lead to an improvement in metabolic stability. acs.org Interestingly, the introduction of an oxetane (B1205548) group at this position, while often used to enhance metabolic stability and solubility, led to a complete loss of activity, highlighting the specific steric and electronic requirements of the binding site. acs.org
Furthermore, the substitution of the aniline (B41778) moiety at the 4-position with other groups has been shown to decrease activity in certain contexts, emphasizing the importance of the 4-anilinoquinazoline (B1210976) pharmacophore for specific targets like EGFR. mdpi.com
The following table summarizes the impact of various N-substitutions on the biological activity of quinazoline (B50416) analogs:
| Compound Series | N-Substitution | Biological Target/Activity | Key Finding | Reference |
| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines | Benzylamine | Antibacterial | The N4-benzylamine group is crucial for antibacterial activity, with substituents on this group modulating potency. | rsc.org |
| N-benzyl-2-phenylpyrimidin-4-amines | Isopropyl, Cyclopropyl, Cyclobutyl | USP1/UAF1 Inhibition | Isopropyl, cyclopropyl, and cyclobutyl groups confer potent inhibitory activity. | acs.org |
| N-benzyl-2-phenylpyrimidin-4-amines | Oxetane | USP1/UAF1 Inhibition | Replacement with an oxetane group leads to a loss of activity. | acs.org |
| 4-Anilinoquinazolines | Aniline | EGFR Inhibition | The 4-anilino group is essential for EGFR inhibitory activity. | mdpi.com |
Role of Phenyl Substitution at C-2 of the Quinazoline Ring in Activity Modulation
The phenyl group at the C-2 position of the quinazoline ring is a critical structural feature for the biological activity of many quinazoline-based compounds. nih.gov SAR studies have consistently demonstrated that this phenyl ring is often essential for potent activity, likely by participating in crucial interactions with the biological target.
For example, the presence of a phenyl ring at C-2 is considered a vital requirement for the formation of hydrogen bonds with enzymes, thereby enhancing the interaction and binding processes. nih.gov In the context of BCRP (Breast Cancer Resistance Protein) inhibition, the C-2 phenyl group is an essential requirement. nih.gov
The electronic nature of the substituents on this C-2 phenyl ring can further modulate activity. Electron-donating groups at the C-2 position are generally more favorable than electron-withdrawing groups for certain activities. nih.gov However, in other cases, the presence of specific substituents on the phenyl ring can either enhance or diminish the biological effect. For instance, in a study of 2-aryl-substituted quinazolinones, phenyl-substituted analogs were found to be more cytotoxic than those with a naphthyl group at the C-2 position. nih.gov
The following table highlights the significance of the C-2 phenyl substitution:
| Compound Class | Significance of C-2 Phenyl Group | Biological Target/Activity | Reference |
| Quinazoline Derivatives | Vital for hydrogen bond formation with enzymes. | Enzyme Inhibition | nih.gov |
| Quinazoline Derivatives | Essential requirement for BCRP inhibition. | BCRP Inhibition | nih.gov |
| 2-Aryl-substituted Quinazolinones | Phenyl substitution is more favorable for cytotoxicity than naphthyl substitution. | Cytotoxicity | nih.gov |
| Quinazoline Derivatives | Electron-donating groups at C-2 are generally more favorable. | General Activity | nih.gov |
Influence of Substituents on the Quinazoline Core (e.g., C-6, C-7, C-8 positions)
Substitutions on the benzene (B151609) ring of the quinazoline core, particularly at the C-6, C-7, and C-8 positions, have a profound impact on the biological activity and properties of these compounds. nih.gov The nature and position of these substituents can influence the molecule's electronic properties, solubility, and interaction with target proteins.
Research has shown that the introduction of specific groups at these positions can lead to enhanced potency and selectivity. For instance, placing a nitro group at the C-6 position of the quinazoline ring has been found to increase activity in certain anticancer derivatives. nih.gov Similarly, substitutions at the C-6 and C-7 positions with electron-donating groups, such as methoxy (B1213986) groups, have been shown to increase the activity of some quinazoline derivatives. mdpi.com In the context of EGFR inhibitors, the 4-anilinoquinazoline with substitutions at the C-6 and/or C-7 positions is a general pharmacophoric group required for activity. mdpi.com
The C-8 position has also been identified as a key site for modification. Studies on quinazolin-4-ones as tankyrase inhibitors have demonstrated that larger substituents at the C-8 position, such as nitro and diol groups, can engage in new interactions with the enzyme, leading to improved affinity and selectivity. nih.govresearchgate.net
The following table summarizes the influence of substituents on the quinazoline core:
| Position(s) | Substituent Type | Effect on Activity | Biological Target/Activity | Reference |
| C-6 | Nitro group | Increased activity | Anticancer | nih.gov |
| C-6, C-7 | Electron-donating groups (e.g., methoxy) | Increased activity | General | mdpi.com |
| C-6, C-7 | Various substituents | Essential for activity | EGFR Inhibition | mdpi.com |
| C-8 | Nitro, Diol groups | Improved affinity and selectivity | Tankyrase Inhibition | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach allows for the prediction of the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.
For quinazoline derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. For example, a 3D-QSAR PLS regression model has been used to predict the logTD50 of N-nitrosamine compounds, a class that can share structural similarities with substituted amines. nih.gov Such models are built using a set of quantum mechanical and classical descriptors to correlate structure with carcinogenicity. nih.gov
In the context of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, 2D-QSAR studies have been performed to understand their inhibitory activities against carbonic anhydrase isoforms. nih.gov These studies help in identifying the key molecular fragments that contribute positively or negatively to the biological activity. While a specific QSAR model for N-isopropyl-2-phenylquinazolin-4-amine was not found in the search results, the application of these methodologies to related quinazoline scaffolds underscores their importance in the rational drug design process.
Exploration of Pharmacophoric Features and Key Structural Motifs for Biological Activity
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net For this compound analogs, several key pharmacophoric features and structural motifs have been identified as crucial for their biological activity.
The quinazoline ring itself is a privileged scaffold in medicinal chemistry, serving as the core of numerous biologically active compounds. researchgate.net The general pharmacophore for many EGFR inhibitors includes a 4-anilinoquinazoline moiety, often with specific substitutions at the C-6 and/or C-7 positions. mdpi.com
Key structural motifs that have been shown to be important for activity include:
The C-2 phenyl group: As discussed earlier, this group is often essential for binding and activity. nih.gov
The N-4 substituent: The nature of this group, whether it's a small alkyl group like isopropyl or a larger aromatic system, significantly influences potency and selectivity. rsc.orgnih.gov
Substituents on the quinazoline core: Specific substitution patterns at positions C-6, C-7, and C-8 can fine-tune the activity. nih.govnih.govresearchgate.net
Molecular docking studies on N,2-diphenylquinazolin-4-amine derivatives have helped to visualize the binding patterns of these compounds within the active site of enzymes like E. coli DNA gyrase B kinase, further refining the understanding of the key pharmacophoric interactions. lums.ac.ir
Computational Chemistry and in Silico Approaches in Research on N Isopropyl 2 Phenylquinazolin 4 Amine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. lums.ac.ir This method is crucial for understanding the binding mode and affinity of potential drug candidates. In the context of quinazoline (B50416) derivatives, molecular docking has been extensively used to elucidate their mechanism of action.
Research on N,2-diphenylquinazolin-4-amine derivatives, which share the core scaffold of N-Isopropyl-2-phenylquinazolin-4-amine, has utilized molecular docking to explore their interactions with the active site of bacterial DNA gyrase B kinase from E. coli (PDB ID: 1KZN). lums.ac.ir DNA gyrase is a vital bacterial enzyme, making it an attractive target for antibacterial agents. lums.ac.ir Docking simulations for these compounds were performed to calculate their binding energies and analyze their binding poses within the ATP-active pocket of the enzyme. lums.ac.ir
For instance, studies showed that N-(4-nitrophenyl)-2-phenylquinazolin-4-amine, a related derivative, exhibited the highest binding energy of -6.13 kcal/mol. lums.ac.ir Another derivative, N-(3-nitrophenyl)-2-phenylquinazolin-4-amine, had a second-best docking score with a binding energy of -5.92 kcal/mol. lums.ac.ir These studies suggest that the quinazoline scaffold fits well within the binding pocket of DNA gyrase, although specific interactions like hydrogen bonds were not detected for all derivatives. lums.ac.ir Such findings are instrumental in structure-activity relationship (SAR) studies, guiding the design of more potent inhibitors.
Interactive Table: Molecular Docking Scores of N,2-diphenylquinazolin-4-amine Derivatives against E. coli DNA Gyrase (PDB: 1KZN)
| Compound | Binding Energy (kcal/mol) |
|---|---|
| N-(4-nitrophenyl)-2-phenylquinazolin-4-amine (3c) | -6.13 lums.ac.ir |
| N-(3-nitrophenyl)-2-phenylquinazolin-4-amine (3b) | -5.92 lums.ac.ir |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a detailed view of the dynamic movements of atoms in the system, offering insights into the conformational changes and the stability of interactions. nih.govresearchgate.net
For quinazolinone derivatives targeting bacterial proteins, MD simulations have been used to validate docking results. researchgate.net For example, a study on a 2,3-disubstituted quinazolin-4(3H)-one derivative targeting an E. coli protein (PDB ID: 1KZN) showed that the ligand-protein complex stabilized after 40,000 picoseconds. researchgate.net The stability was assessed by analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). researchgate.net Low RMSD values (ranging from 2.5 Å to 5 Å) and low RMSF values (between 0.05 Å and 0.2 Å) indicated a stable complex. researchgate.net
This type of analysis would be critical for this compound to confirm that the interactions predicted by docking are maintained in a dynamic, solvated environment, thus ensuring the compound's sustained binding to its target.
In Silico Pharmacokinetic Assessments and ADME Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a vital step in early-stage drug discovery to evaluate the drug-like properties of a compound. nih.govresearchgate.net These computational models predict the pharmacokinetic profile of a molecule, helping to identify candidates with a higher probability of success in later clinical phases. rsc.org Tools like the SwissADME server are commonly used to assess various physicochemical and pharmacokinetic parameters. nih.govimpactfactor.org
Key parameters evaluated include adherence to Lipinski's rule of five, which predicts oral bioavailability, as well as properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes. nih.govmdpi.com For a compound like this compound, an ideal in silico profile would show high predicted GI absorption and good bioavailability. impactfactor.org For example, studies on other heterocyclic compounds predict bioavailability scores (e.g., 0.55) and confirm compliance with filters from Lipinski, Ghose, Veber, Egan, and Muegge, indicating favorable drug-like characteristics. impactfactor.org The prediction of a compound's potential to inhibit key metabolic enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 is also crucial to foresee potential drug-drug interactions. mdpi.com
Interactive Table: Key Parameters in In Silico ADME Prediction
| Parameter | Description | Desired Characteristic |
|---|---|---|
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | Zero violations nih.gov |
| Molecular Weight (MW) | The mass of a molecule. | < 500 g/mol |
| LogP | The octanol-water partition coefficient, a measure of lipophilicity. | < 5 |
| H-bond Donors | Number of hydrogen bond donors. | < 5 |
| H-bond Acceptors | Number of hydrogen bond acceptors. | < 10 |
| Bioavailability Score | A score predicting the probability of a compound having at least 10% oral bioavailability. | High score (e.g., 0.55) impactfactor.org |
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide deep insights into a compound's geometry, orbital energies, and reactivity. nih.gov
For aromatic amine structures similar to this compound, such as 2-[(R-phenyl)amine]-1,4-naphthalenediones, DFT studies have been used to analyze their molecular and electronic structures. nih.gov These calculations revealed that the compounds are nonplanar, a feature that can be explained by analyzing the occupied π orbitals. nih.gov Furthermore, DFT allows for the calculation of electron affinities, which can be correlated with experimentally measured electrochemical properties like half-wave potentials. nih.gov Such analyses are fundamental to understanding the compound's redox properties and electronic behavior, which can influence its biological activity and metabolic stability.
Virtual Screening Strategies for Hit Identification and Lead Optimization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This method accelerates the identification of "hits"—compounds that show promising activity—which can then be optimized into "leads."
Structure-based virtual screening (SBVS), which utilizes molecular docking, is a common approach. For instance, high-throughput virtual screening has been successfully used to discover novel DNA gyrase inhibitors. lums.ac.ir The process involves docking thousands or millions of compounds from chemical databases against a target's binding site and ranking them based on their docking scores and predicted binding energies. nih.gov This strategy could be applied to identify novel compounds with the this compound scaffold or to discover new therapeutic applications for the compound by screening it against various biological targets. Following hit identification, the scaffold can be further modified and optimized based on docking results to improve potency and selectivity, a process known as lead optimization. nih.gov
Future Directions and Therapeutic Implications for N Isopropyl 2 Phenylquinazolin 4 Amine Research
Potential for Lead Optimization and Drug Candidate Development
The core structure of N-Isopropyl-2-phenylquinazolin-4-amine serves as a promising starting point for lead optimization. The process of modifying a chemical lead to improve its efficacy, selectivity, and pharmacokinetic properties is a critical step in drug discovery. Research into related quinazoline (B50416) derivatives provides a clear roadmap for optimizing this specific scaffold.
Structure-activity relationship (SAR) studies on similar quinazoline series have demonstrated that small modifications can lead to significant changes in biological activity. For instance, in the development of antibacterial N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines, the substitution pattern on the N4-benzylamine group was systematically investigated to establish SAR. rsc.org Similarly, hit-to-lead optimization of 2-aminoquinazolines as agents against Leishmania donovani showed that introducing various groups at different positions on the quinazoline ring could enhance antiparasitic potency while maintaining modest cytotoxicity. nih.gov
Computational simulations can further guide optimization. In the design of FGFR4 inhibitors, a quinazoline derivative, compound 35a , was developed that showed improved metabolic stability in liver microsomes compared to the initial lead, BLU9931, while maintaining potent kinase inhibitory activity. nih.gov This was achieved by modifying the solvent-accessible region of the molecule, a strategy that could be applied to this compound to enhance its drug-like properties. nih.gov Such studies indicate that the C7 position of the quinazoline core can be a key site for modification to improve the ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov
| Derivative Class | Modification Strategy | Impact on Activity/Properties | Potential Application | Reference |
| FGFR4 Inhibitors | Structural modification of the solvent region pocket. | Improved liver microsome stability; maintained high kinase inhibitory activity. | Hepatocellular Carcinoma | nih.gov |
| USP1/UAF1 Inhibitors | Replacement of lipophilic moieties (e.g., isopropyl group) with oxetane (B1205548). | Did not improve metabolic stability in this specific series. | Anticancer | acs.org |
| Anti-Leishmanial Agents | Introduction of various groups at different positions of the quinazoline scaffold. | Enhanced antiparasitic potency with modest host cell cytotoxicity. | Visceral Leishmaniasis | nih.gov |
| Antibacterial Agents | Investigation of different substituents on the N4-benzylamine group. | Development of structure-activity relationships to guide potency. | Bacterial Infections | rsc.org |
Investigation of Novel Biological Targets and Therapeutic Applications
The quinazoline framework is known for its diverse pharmacological activities, suggesting that this compound could interact with multiple biological targets. mdpi.comnih.gov Exploring these potential interactions could unveil novel therapeutic applications.
Quinazoline derivatives have been successfully developed as inhibitors for a range of targets, including:
Kinases: Many quinazoline-based drugs target protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 4 (FGFR4), which are crucial in cancer progression. nih.govmdpi.com The discovery of a novel series of quinazoline derivatives as potent inhibitors of Cyclin-Dependent Kinases (CDKs) 1, 2, 4, 8, and 9 highlights their potential in treating hematological malignancies. nih.gov
DNA Gyrase: In the search for new antimicrobials, quinazolines have been identified as potential inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival that is absent in higher eukaryotes. lums.ac.ir A study of N,2-diphenylquinazolin-4-amine derivatives showed activity against both Gram-positive and Gram-negative bacteria, with molecular docking suggesting DNA gyrase as a likely target. lums.ac.ir
Tubulin Polymerization: Certain 4-anilino-2-substituted quinazolines have been shown to inhibit tubulin polymerization, a mechanism used by several successful anticancer drugs. nih.gov
P-glycoprotein (P-gp): P-gp is a transporter protein that contributes to multidrug resistance (MDR) in cancer by pumping chemotherapeutic agents out of cells. A novel quinazoline derivative was characterized as a potent P-gp inhibitor, capable of reversing MDR with low intrinsic cytotoxicity. nih.gov
Given this precedent, this compound and its future optimized derivatives should be screened against a broad panel of biological targets to uncover new therapeutic avenues, from oncology and infectious diseases to inflammatory conditions. mdpi.com
| Potential Target Class | Specific Example(s) | Therapeutic Area | Reference |
| Protein Kinases | EGFR, FGFR4, VEGFR-2, CDKs | Oncology | nih.govmdpi.comnih.gov |
| DNA Topoisomerases | DNA Gyrase | Infectious Disease (Antibacterial) | lums.ac.ir |
| Cellular Scaffolding | Tubulin | Oncology | nih.gov |
| Enzymes | HDAC, PARP, Dihydrofolate Reductase | Oncology, Inflammation | nih.govnih.gov |
| Transporter Proteins | P-glycoprotein (P-gp) | Oncology (MDR Reversal) | nih.gov |
Development of Advanced and Sustainable Synthetic Methodologies
The advancement of synthetic organic chemistry offers more efficient, cost-effective, and environmentally friendly ways to produce this compound and its analogs. Traditional methods are often being replaced by modern strategies that reduce waste and improve yields. frontiersin.orgtoho-u.ac.jp
Key advanced synthetic approaches applicable to the quinazoline core include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, significantly improving efficiency. A recently developed MCR for quinazolinone synthesis uses a water-soluble palladium catalyst in water, an environmentally benign solvent, reacting isatoic anhydride, benzyl (B1604629) alcohol, and an amine. toho-u.ac.jp This method avoids toxic oxidants and reduces the number of reaction steps. toho-u.ac.jp
Catalysis-Based Methods: Various catalysts have been employed to streamline quinazoline synthesis under mild conditions. These include copper-catalyzed Ullmann N-arylation, magnetic ionic liquids that are easily recyclable, and Lewis acid-catalyzed transition-metal-free approaches. frontiersin.orgnih.gov
Microwave-Promoted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields for the synthesis of quinazoline derivatives. frontiersin.org
These sustainable or "green" chemistry approaches not only reduce the environmental impact of chemical synthesis but also accelerate the drug discovery process by enabling the rapid production of diverse compound libraries for biological screening. toho-u.ac.jp
| Synthetic Methodology | Key Features | Advantages | Reference |
| Multicomponent Coupling | Three components react in a single flask using a water-soluble palladium catalyst. | Environmentally friendly (uses water as solvent), efficient, reduces waste and reaction steps. | toho-u.ac.jp |
| Magnetic Ionic Liquid Catalysis | Utilizes a magnetically recoverable and reusable catalyst in a solvent-free reaction. | High catalyst stability, recyclability, high yield, simple purification. | frontiersin.org |
| Transition-Metal-Free Synthesis | Lewis acid-catalyzed reaction using a common carbon source like polyoxymethylene. | Avoids transition metals, proceeds under mild conditions. | nih.gov |
| Microwave-Promoted Synthesis | Employs microwave energy to drive the reaction. | Time-efficient, often results in excellent yields. | frontiersin.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-synthesize-test cycle. nih.govchemrxiv.org These computational tools can be powerfully applied to the this compound scaffold to explore a vast chemical space and predict molecular properties. nih.gov
Generative Models: AI models like the Medical Generative Adversarial Network (MedGAN) can be trained to generate novel molecules with specific desired scaffolds, such as the quinoline (B57606) or quinazoline core. azoai.com These models learn the underlying patterns of known active compounds and can produce thousands of new, valid, and drug-like molecular structures for further evaluation. azoai.com
Quantitative Structure-Activity Relationship (QSAR): QSAR is an ML technique that correlates the chemical structure of compounds with their biological activity. youtube.com By developing 2D- and 3D-QSAR models for a series of quinazoline derivatives, researchers can identify key structural features (descriptors) that are crucial for activity. nih.gov This information provides a rational basis for designing new compounds with enhanced potency. nih.gov
Property Prediction: ML algorithms can be trained on large datasets to predict ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties, solubility, and binding affinity for novel compounds before they are synthesized. nih.govrsc.org This in silico screening prioritizes candidates with the highest probability of success, saving significant time and resources.
By integrating AI and ML, researchers can perform in silico chemical experiments, moving from a brute-force screening approach to a more targeted and intelligent design strategy for developing next-generation drugs based on the this compound structure. chemrxiv.org
Collaborative Research Opportunities and Translational Pathways
Translating a promising chemical compound from a laboratory discovery to a clinical therapeutic is a complex, multi-stage process that benefits immensely from collaboration. For a scaffold like this compound, a multi-disciplinary and collaborative approach is essential for navigating the path to potential clinical application.
Academia-Industry Partnerships: Academic labs often excel at early-stage discovery, identifying novel targets and hit compounds. Pharmaceutical industry partners can then provide the resources, infrastructure, and expertise for extensive preclinical and clinical development, including toxicology studies, formulation, and navigating the regulatory approval process.
Interdisciplinary Consortia: The development of a new therapeutic agent requires expertise from medicinal chemists, biologists, pharmacologists, toxicologists, and clinicians. Collaborative consortia that bring these experts together can more effectively address the multifaceted challenges of drug development.
Open Science Initiatives: Data sharing and open-source platforms can accelerate discovery by allowing researchers from different institutions to build upon each other's work. Sharing data on the biological activities, synthetic routes, and computational models related to quinazoline derivatives can prevent redundant efforts and foster innovation across the scientific community.
The journey for a compound like this compound from a chemical entity to a potential drug involves a translational pathway that includes rigorous preclinical testing in cellular and animal models to establish proof-of-concept and safety before advancing to human clinical trials. nih.govnih.gov Strategic collaborations are key to successfully navigating this pathway and realizing the full therapeutic potential of this promising quinazoline scaffold.
Q & A
Q. Q1.1: What synthetic routes are commonly employed for N-Isopropyl-2-phenylquinazolin-4-amine, and how can reaction conditions be optimized?
A1.1: The synthesis typically involves cyclocondensation of anthranilic acid derivatives with isopropylamine and phenyl-substituted reagents. Key steps include:
- Cyclization : Using POCl₃ or polyphosphoric acid to form the quinazoline core .
- Substitution : Introducing the isopropyl group via nucleophilic substitution under reflux conditions in aprotic solvents (e.g., DMF or DCM) .
- Optimization : Adjusting temperature (70–90°C), reaction time (12–48 hr), and stoichiometric ratios (1:1.2 for amine:quinazoline precursor) to improve yields. Monitor progress via TLC or HPLC .
Q. Q1.2: Which spectroscopic techniques are critical for characterizing this compound?
A1.2: Essential methods include:
- ¹H/¹³C NMR : To confirm regioselectivity of substitution (e.g., aromatic proton integration, isopropyl methyl splitting patterns) .
- HRMS : For molecular ion validation (e.g., [M+H]+ at m/z 320.1542).
- IR : Identify amine N-H stretches (~3300 cm⁻¹) and quinazoline C=N bonds (~1600 cm⁻¹) .
Advanced Synthesis Challenges
Q. Q2.1: How can regioselectivity issues during substitution at the quinazoline C4-position be addressed?
A2.1: Regioselectivity is influenced by:
Q. Q2.2: What strategies mitigate byproduct formation during large-scale synthesis?
A2.2:
- Solvent Choice : High-polarity solvents (DMSO, DMF) reduce dimerization.
- Purification : Gradient column chromatography (hexane:EtOAc 7:3 to 1:1) or recrystallization (DMSO/H₂O) .
Biological Activity Screening
Q. Q3.1: What in vitro assays are suitable for initial bioactivity profiling?
A3.1:
Q. Q3.2: How can target engagement be validated in complex biological systems?
A3.2:
- Pull-Down Assays : Biotinylated derivatives coupled with streptavidin beads to isolate target proteins .
- SPR or ITC : Measure binding kinetics (e.g., KD values) for putative targets .
Mechanistic Studies
Q. Q4.1: What methods elucidate the compound’s interaction with DNA or proteins?
A4.1:
Q. Q4.2: How can resistance mechanisms in cancer cells be investigated?
A4.2:
- CRISPR Screening : Identify genes conferring resistance via genome-wide knockout libraries.
- Metabolomics : LC-MS profiling of resistant vs. sensitive cells to detect pathway alterations .
Analytical and Stability Profiling
Q. Q5.1: What advanced techniques resolve stability issues in aqueous buffers?
A5.1:
Q. Q5.2: How is metabolic stability assessed in preclinical models?
A5.2:
- Microsomal Incubations : Rat/human liver microsomes + NADPH, quantify parent compound via UPLC-MS/MS .
Structure-Activity Relationship (SAR) Studies
Q. Q6.1: What substituents enhance potency against tyrosine kinases?
A6.1:
Q. Q6.2: How do 3D-QSAR models guide derivative design?
A6.2:
- CoMFA/CoMSIA : Correlate steric/electrostatic fields with bioactivity (q² > 0.6, r² > 0.9) .
- MD Simulations : Assess dynamic interactions (e.g., RMSD < 2 Å over 100 ns trajectories) .
Data Contradiction Resolution
Q. Q7.1: How to address discrepancies in reported IC₅₀ values across studies?
A7.1:
Q. Q7.2: What validates conflicting mass spectral fragmentation patterns?
A7.2:
- MSⁿ Sequencing : Trap-type instruments (e.g., Orbitrap) to map fragmentation pathways .
- Isotopic Labeling : ¹³C/¹⁵N labels to confirm fragment origins .
Toxicity and Safety Profiling
Q. Q8.1: What in vitro assays predict hepatotoxicity?
A8.1:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
